molecular formula C22H18FN3O2 B15098803 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione

Cat. No.: B15098803
M. Wt: 375.4 g/mol
InChI Key: PRVGKOBCYXEIJO-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione (CAS 669725-49-9) is a tricyclic heterocyclic compound of significant interest in chemical and pharmaceutical research. This molecule features a fused pyrazolo[3,4-b]quinoline core, a scaffold noted for its intense fluorescence properties . The presence of the 2-fluorophenyl substituent is a common strategy in medicinal chemistry to fine-tune a compound's electronic properties, metabolic stability, and binding affinity. The pyrazolo[3,4-b]quinoline system is typically synthesized via methods such as Friedländer condensation or multicomponent reactions, which allow for structural diversity . While research on this specific derivative is ongoing, compounds within this structural class are widely investigated as potential fluorescent sensors for cations and as key structures in the development of organic electroluminescent cells (OLEDs) . Furthermore, the broader quinoline and pyrazole pharmacophores are recognized for a wide spectrum of biological activities. Quinolines, for instance, are efficient scaffolds for anticancer drug development, acting through mechanisms such as apoptosis induction, disruption of cell migration, and cell cycle arrest . Similarly, pyrazole derivatives are known for anti-inflammatory, antimicrobial, and antitumor properties . The integration of these two privileged structures into a single molecule makes this compound a promising candidate for researchers exploring new therapeutic agents or advanced materials. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C22H18FN3O2

Molecular Weight

375.4 g/mol

IUPAC Name

4-(2-fluorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione

InChI

InChI=1S/C22H18FN3O2/c23-15-10-5-4-9-14(15)18-19-16(11-6-12-17(19)27)24-21-20(18)22(28)26(25-21)13-7-2-1-3-8-13/h1-5,7-10,18,24-25H,6,11-12H2

InChI Key

PRVGKOBCYXEIJO-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C3=C(N2)NN(C3=O)C4=CC=CC=C4)C5=CC=CC=C5F)C(=O)C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction may start with the condensation of a fluorophenyl hydrazine with a diketone to form the pyrazole ring, followed by cyclization with an aniline derivative to form the quinoline ring. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like ethanol or acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to minimize the environmental impact of the industrial synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl or fluorophenyl rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives. Substitution reactions can result in various substituted quinoline derivatives .

Scientific Research Applications

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The molecular pathways involved in its action include signal transduction pathways that regulate cell growth and apoptosis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound distinguishes itself from analogous pyrazoloquinolines through its substituent pattern and oxidation state. Below is a comparative analysis with structurally related compounds from the literature:

Compound Substituents Key Features Synthetic Yield Melting Point (°C)
4-(2-Fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione 2-phenyl, 4-(2-fluorophenyl), dione groups at 3,5 Fluorine substitution enhances metabolic stability; dione groups may influence solubility. N/A* N/A*
4-Aryl-4,9-dihydro-1H-pyrazolo[3,4-b]quinolines Varied aryl groups at position 4 Lack of dione groups; reduced oxidation state. 50–75% 200–240
(4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one Hydroxyphenyl, methyl, and ketone groups Extended conjugation due to methylidene group; hydroxyl improves solubility. 69% 239–240

Thermal Stability and Reactivity

Compounds such as (4E)-4-[(4-hydroxyphenyl)methylidene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibit high thermal stability (mp. 239–240°C) due to intramolecular hydrogen bonding . The fluorine atom in the target compound is expected to increase thermal stability compared to non-fluorinated analogs, though experimental validation is required.

Biological Activity

4-(2-fluorophenyl)-2-phenyl-4,7,8,9-tetrahydro-1H-pyrazolo[3,4-b]quinoline-3,5(2H,6H)-dione is a complex heterocyclic compound with significant potential in medicinal chemistry. Its unique structure allows for diverse biological activities, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

This compound belongs to the class of pyrazoloquinolines and features a fused ring system comprising pyrazole and quinoline moieties. The presence of fluorine and phenyl substituents enhances its biological activity.

Property Value
Molecular FormulaC22H18FN3O2
Molecular Weight375.4 g/mol
IUPAC Name4-(2-fluorophenyl)-2-phenyl-1,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione
InChI KeyPRVGKOBCYXEIJO-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits various biological activities including:

  • Anticancer Properties : It has shown promising results in inhibiting the proliferation of several cancer cell lines.
  • Antimicrobial Activity : The compound has been evaluated for its effectiveness against various microbial strains.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound through its effects on different cancer cell lines.

Case Studies

  • Cytotoxicity Against Leukemia Cell Lines :
    • The compound demonstrated significant cytotoxicity against human leukemia cell lines with IC50 values ranging from 0.70 to 1.25 μM. For instance:
      • HL60: IC50 = 0.70 ± 0.14 μM
      • K562: IC50 = 1.25 ± 0.35 μM
  • Selectivity Index :
    • The selectivity index for normal cells (Vero cell line) was greater than 25-fold compared to its activity against leukemia cells, indicating low toxicity to normal cells while effectively targeting cancer cells .

The mechanism of action involves the compound's ability to inhibit specific enzymes or receptors associated with cell proliferation and survival pathways. It may also induce apoptosis in cancer cells by modulating signal transduction pathways.

Antimicrobial Activity

The compound has been assessed for its antimicrobial properties against various pathogens. Although specific data on antimicrobial efficacy were less prevalent in the literature reviewed, preliminary results suggest it may possess significant activity against certain bacterial strains.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 4-(2-fluorophenyl)-2-phenyl-tetrahydro-pyrazoloquinolinedione derivatives?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions, such as the condensation of substituted tetrahydroquinoline precursors with hydrazine derivatives. For example, a modified Knorr quinoline synthesis using pentafluorophenyl hydrazine (as a fluorinated analog) under reflux in acetic acid has been shown to yield structurally similar pyrazoloquinoline-diones . Catalytic methods, such as L-proline-mediated reactions, can enhance regioselectivity in heterocyclic ring formation . Key steps include optimizing solvent polarity (e.g., ethanol or DMF) and temperature (80–120°C) to stabilize intermediates.

Q. How can researchers characterize the structural identity of this compound, particularly distinguishing it from isomeric analogs?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving substituent positions. For example, 1H^1H-NMR can distinguish between equatorial and axial protons in the tetrahydroquinoline ring (δ 2.20–2.50 ppm for aliphatic protons) . X-ray crystallography is recommended for absolute configuration determination, especially when fluorophenyl and phenyl groups introduce steric effects . IR spectroscopy (e.g., 1689 cm1^{-1} for carbonyl groups) and high-resolution mass spectrometry (HRMS) further validate molecular weight and fragmentation patterns .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include:

  • Enzyme inhibition studies : Kinase or protease inhibition assays (IC50_{50}) using fluorogenic substrates.
  • Antimicrobial screening : Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., Staphylococcus aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis, particularly for stereochemically complex intermediates?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to test variables like catalyst loading (e.g., 5–20 mol% L-proline), reaction time (12–48 hrs), and temperature .
  • Purification strategies : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (chloroform/methanol) to isolate stereoisomers .
  • In-line analytics : Monitor reactions via LC-MS to detect side products (e.g., over-fluorinated byproducts) early .

Q. How should researchers resolve contradictions in spectroscopic data, such as unexpected 19F^{19}F-NMR shifts?

  • Methodological Answer :

  • Computational validation : Use Density Functional Theory (DFT) to simulate 19F^{19}F-NMR chemical shifts, accounting for electron-withdrawing effects of the 2-fluorophenyl group .
  • Variable-temperature NMR : Assess conformational flexibility in the tetrahydroquinoline ring, which may cause signal splitting .
  • Comparative analysis : Cross-reference with structurally analogous fluorinated pyrazoloquinolines (e.g., 4-(4-fluorophenyl) derivatives) to identify substituent-specific trends .

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in pyrazoloquinoline-diones?

  • Methodological Answer :

  • Substituent scanning : Synthesize analogs with varied substituents (e.g., chloro, methoxy) at the 2-phenyl or 4-fluorophenyl positions and compare bioactivity .
  • QSAR modeling : Use molecular descriptors (e.g., logP, polar surface area) to correlate electronic effects with antimicrobial or anticancer activity .
  • Crystallographic docking : Map interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) using PyMOL or AutoDock .

Q. How can thermal stability and photophysical properties be analyzed for this compound?

  • Methodological Answer :

  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures (Td_d) under nitrogen atmosphere (heating rate: 10°C/min) .
  • UV-Vis and fluorescence spectroscopy : Assess π-π* transitions in the pyrazoloquinoline core (λmax_{\text{max}} ~350–400 nm) and solvatochromic effects in polar solvents .

Q. What computational tools are recommended for modeling the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Simulate binding to ATP-binding pockets (e.g., kinase targets) using GROMACS or AMBER .
  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and reactive sites .
  • Pharmacophore mapping : Use Schrödinger Suite to identify critical hydrogen-bonding motifs (e.g., carbonyl groups) for target engagement .

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